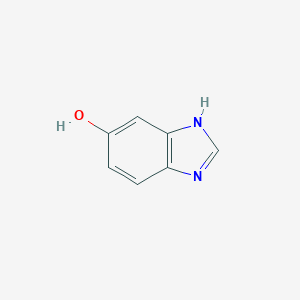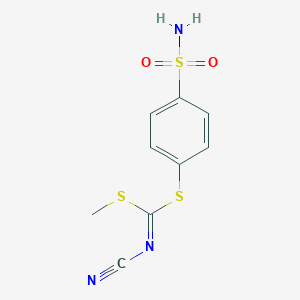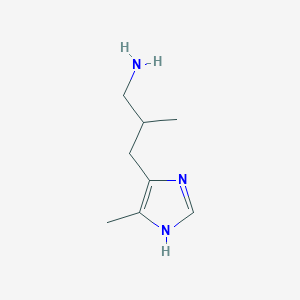
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is a chemical compound that belongs to the class of amphetamines. It is commonly known as 4-Methyl-5-(2-aminopropyl)imidazole or 4-MAP. This compound has been used in scientific research for its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine is not fully understood. However, it has been reported to act as a dopamine and norepinephrine reuptake inhibitor. This compound has also been reported to have affinity for serotonin receptors. These actions may contribute to its potential therapeutic properties.
Biochemical And Physiological Effects
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been reported to have several biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This compound has also been reported to increase the levels of cyclic AMP and cyclic GMP in the brain. These effects may contribute to its potential therapeutic properties.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine in lab experiments is that it is relatively easy to synthesize. This compound has also been reported to have low toxicity. However, one limitation of using this compound in lab experiments is that it is not widely available commercially. Researchers may need to synthesize this compound themselves, which can be time-consuming and costly.
Future Directions
There are several future directions for the study of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine. One direction is to study its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Synthesis Methods
The synthesis of 3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine involves the reaction of 4-methylimidazole with 2-bromo-1-phenylpropan-1-one followed by reductive amination using sodium triacetoxyborohydride. This method has been reported in the literature and has been used by several researchers to synthesize this compound.
Scientific Research Applications
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine has been used in scientific research for its potential therapeutic properties. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
141400-27-3 |
|---|---|
Product Name |
3-(5-methyl-1H-imidazol-4-yl)-2-methylpropanamine |
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-3-(5-methyl-1H-imidazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-6(4-9)3-8-7(2)10-5-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChI Key |
DRPZPIOJHBREKH-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC(C)CN |
Canonical SMILES |
CC1=C(N=CN1)CC(C)CN |
synonyms |
1H-Imidazole-4-propanamine, -bta-,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



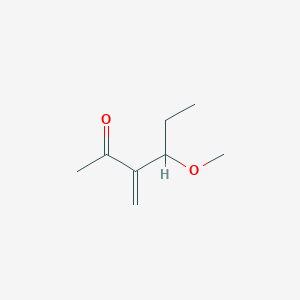
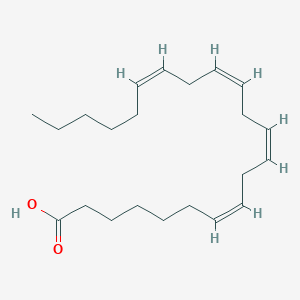

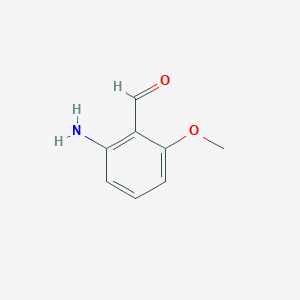
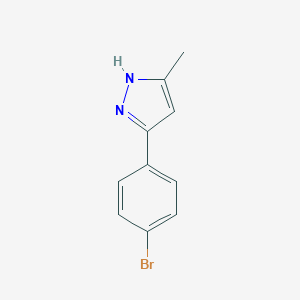
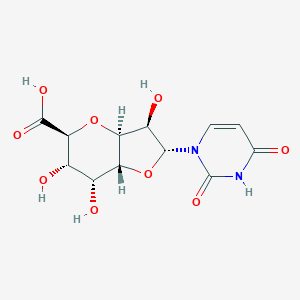
![1,4-Dihydro-5-[5-bromoacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B117314.png)
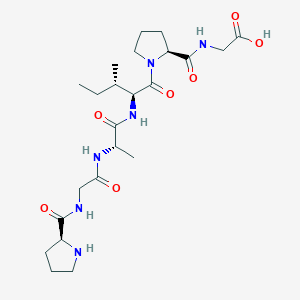
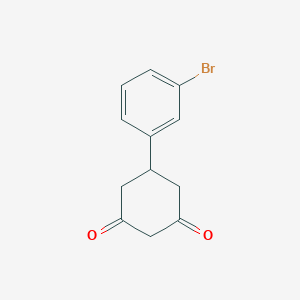
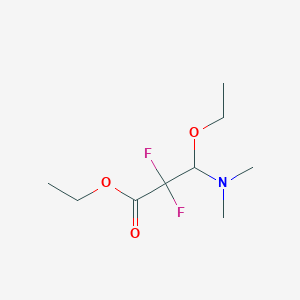
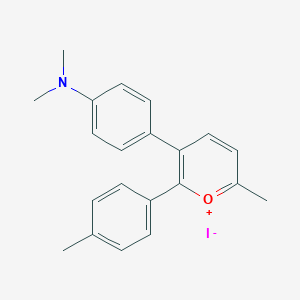
![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
